Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate
Description
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate is an ester derivative of propanoic acid featuring an amino group at the β-position and a pyridin-3-ylmethyl substituent at the α-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic frameworks and coordination complexes due to its pyridine moiety, which enhances hydrogen bonding and metal-binding capabilities .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-5,8,10H,2,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQSAORHRLTCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction typically involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures ranging from 120 to 160°C for 16 to 20 hours under nitrogen protection .
Industrial Production Methods
While specific industrial production methods for ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate is a chemical compound with a molecular weight of approximately 220.27 g/mol. It has a propanoate backbone, an amino group, and a pyridine ring at the 3-pyridinylmethyl location. It is used in medicinal chemistry as an intermediate in synthesizing pharmaceuticals.
Scientific Research Applications
- Pharmaceutical Intermediate this compound is primarily used as an intermediate in synthesizing various pharmaceuticals. It can be modified to enhance its biological activity or improve its properties.
- Potential Biological Activities Research suggests that compounds similar to this compound may have biological activities, and its amino and pyridine functionalities suggest potential interactions with biological targets like enzymes and receptors. Some derivatives have demonstrated potential antimicrobial activity against bacterial strains.
- Interaction with Biological Macromolecules Studies suggest that this compound may interact with biological macromolecules, but further research is needed to fully understand these interactions and their therapeutic implications.
Several compounds share structural similarities with this compound. Examples include:
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- 2-Amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
- (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes like thrombin, thereby affecting blood coagulation pathways . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The structural analogs of ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate differ primarily in their α-position substituents, which significantly influence their physicochemical and biological properties. Key examples include:
- Pyridine vs. Fluorinated Aromatics : Pyridine-containing analogs exhibit higher polarity and hydrogen-bonding capacity compared to fluorinated derivatives, which prioritize lipophilicity and membrane permeability .
- Cubane Substituents: The cubane group in Ethyl 3-amino-2-(cuban-1-ylmethyl)propanoate introduces steric bulk and high strain energy, making it suitable for explosives research .
Stability and Reactivity
- Salt Forms: Hydrochloride salts (e.g., Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate HCl) improve solubility and crystallinity for pharmaceutical formulations .
- Amino Group Reactivity: The unprotected amino group in the target compound allows for further functionalization via acylation or alkylation, a feature shared with analogs like Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate .
Biological Activity
Ethyl 3-amino-2-(pyridin-3-ylmethyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 220.27 g/mol
- Structure : The compound features a propanoate backbone with an amino group and a pyridine ring, specifically at the 3-pyridinylmethyl position.
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Below are some key areas of its biological activity:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been studied for its anticancer potential, particularly through its ability to inhibit specific cancer cell lines. Similar compounds in its class have shown promise as enzyme inhibitors, which may contribute to their antitumor effects.
The mechanisms through which this compound exerts its biological effects include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
- π-π Interactions : The pyridine ring may engage in π-π interactions, influencing enzyme activity and receptor modulation.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step processes that can include:
- Alkylation Reactions : Utilizing alkyl halides to introduce the pyridine moiety.
- Amine Coupling : Employing coupling reactions to attach the amino group to the propanoate backbone.
Study on Antimicrobial Activity
In a study conducted by researchers at [source], this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition, indicating its potential as an antimicrobial agent.
Evaluation of Anticancer Effects
Another study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of certain cancer cell lines, including breast and lung cancer cells. The compound's mechanism was attributed to its ability to induce apoptosis in these cells.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-amino-2-(pyridin-2-ylmethyl)propanoate | Similar backbone; different pyridine position | Potentially different biological activity profile |
| Ethyl 4-amino-2-(pyridin-4-ylmethyl)propanoate | Variation in amino group position | May exhibit distinct pharmacokinetics |
| N-Pyridinyl-beta-alanine | Lacks ester functionality | Simpler structure; primarily studied for metabolism |
Q & A
Q. Key Variables Affecting Yield
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | ~70–80% (theoretical) | |
| Chloro-oxopropanoate coupling | THF, K₃PO₄, room temperature | 91% (two-step) |
How can the purity and identity of this compound be verified?
Basic Research Question
Analytical methods include chromatography and spectroscopy:
Q. Analytical Data Comparison
| Technique | Observed Data | Reference |
|---|---|---|
| LCMS | m/z 407 [M+H]⁺ | |
| HPLC | Retention time: 0.81 min (SQD-FA05) | |
| ¹H NMR | Peaks for ethyl ester (δ 1.2–4.3 ppm) |
What strategies enable functionalization of the amino group?
Advanced Research Question
The primary amine can undergo nucleophilic substitution, acylation, or oxidation:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides .
- Oxidation : Use H₂O₂ or KMnO₄ to generate nitro derivatives, though steric hindrance from the pyridine group may require optimized conditions .
- Multi-step derivatization : A patent route employs CDI (1,1'-carbonyldiimidazole) for amide bond formation, followed by reduction (e.g., zinc) to modify reactivity .
Q. Reaction Optimization
| Reaction Type | Reagents | Challenges | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | Steric hindrance from pyridin-3-ylmethyl group | |
| Oxidation | KMnO₄, H₂O₂ | Over-oxidation risk; monitor via TLC |
How can reaction conditions be optimized for industrial-scale synthesis?
Advanced Research Question
Continuous flow reactors and automated parameter control improve scalability:
Q. Industrial Parameters
| Parameter | Optimal Range | Impact | Reference |
|---|---|---|---|
| Temperature | 20–25°C (room temp) | Minimizes side reactions | |
| Solvent | THF/ethyl acetate | Enhances solubility of intermediates |
What safety precautions are critical during handling?
Basic Research Question
While specific toxicity data is limited, general precautions include:
- Respiratory protection : Use OV/AG/P99 respirators for aerosolized particles .
- Skin protection : Wear chemical-resistant gloves (e.g., nitrile) and avoid drainage contamination .
How can computational methods aid in studying its interactions?
Advanced Research Question
- X-ray crystallography : SHELX programs refine crystal structures to resolve pyridine ring conformation and hydrogen bonding .
- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using PyMol or AutoDock.
How to resolve contradictions in reported synthetic yields?
Advanced Research Question
Discrepancies often arise from solvent purity, catalyst activity, or workup methods. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
